1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
The compound 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core with distinct substituents:
This structural architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring dual aromatic recognition sites (e.g., kinases, GPCRs).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-9-7-20(8-10-21)27-16-18(13-22(27)28)23(29)24-11-12-26-15-19(14-25-26)17-5-3-2-4-6-17/h2-10,14-15,18H,11-13,16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUIAJWGSHZXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate. The synthesis could involve:
- Formation of the pyrazole ring through the reaction of phenylhydrazine with ethyl acetoacetate.
- Formation of the pyrrolidine ring via cyclization reactions.
- Coupling of the pyrazole and pyrrolidine intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent . Pyrazole derivatives have been recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that modifications to the pyrazole structure can enhance its potency against different cancer types.
Antimicrobial Activity
Studies have shown that compounds featuring the pyrazole scaffold exhibit significant antimicrobial properties. The unique combination of functional groups in this compound may contribute to its effectiveness against various bacterial strains.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors , particularly in pathways related to cancer and inflammation. The structural diversity offered by the pyrrolidine and pyrazole rings allows for targeted interactions with enzyme active sites.
Photophysical Properties
The incorporation of the methoxy group may enhance the photophysical properties of this compound, making it a candidate for applications in materials science , specifically in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study 1: Anticancer Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that further exploration of this compound could yield promising results in anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Research published on related compounds indicated that they possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, showing significant potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
(a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core : Pyrrolidine-3-carboxamide.
- Thiadiazole heterocycle: Replaces the pyrazole-ethyl group, introducing sulfur atoms that may alter metabolic stability or hydrogen-bonding capacity .
(b) 1-(4-Methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide ()
- Core : Pyrrolidine-3-carboxamide.
- Thiazole heterocycle: Sulfur-containing ring replaces pyrazole, which may influence electronic properties and binding affinity .
(c) 1-(4-Methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core : Pyrrolidine-3-carboxamide.
- Substituents :
(d) 1-(4-Methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide ()
- Core : Pyrrolidine-3-carboxamide.
Key Structural Differences and Hypothesized Implications
Hypothesized Effects :
- Ethyl Linker : The target compound’s ethyl spacer may improve binding to deep hydrophobic pockets compared to direct heterocyclic attachment in analogs.
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group’s electron-donating nature could enhance interactions with cationic residues (e.g., lysine), while fluorine’s electronegativity may strengthen dipole interactions.
Research Findings and Limitations
- Synthetic Feasibility: describes methods for pyrazole and quinoline-containing analogs, suggesting possible routes for synthesizing the target compound’s pyrazole-ethyl moiety .
- Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a novel pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isocyanate with a suitable pyrazole derivative. The synthetic pathway often includes various steps such as cyclization and functional group modifications to achieve the desired structure.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing pyrrolidine and pyrazole moieties have shown promising results against various cancer cell lines, including breast and pancreatic cancers.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15 | Induces apoptosis |
| Compound B | PANC-1 (Pancreatic) | 20 | Inhibits cell migration |
| Target Compound | MDA-MB-231 | TBD | TBD |
The proposed mechanism of action for the target compound involves inhibition of specific signaling pathways related to cancer cell proliferation and invasion. Research has shown that similar compounds can disrupt the ERK signaling pathway, leading to reduced cell viability and increased apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of compounds related to the target structure:
- Study on Pyrrolidinone Derivatives : This study evaluated various pyrrolidinone compounds for their ability to inhibit cancer cell proliferation. It was found that certain derivatives showed significant inhibition at concentrations as low as 6 µM . The study emphasized the importance of structural modifications in enhancing biological activity.
- Pyrazole-Based Compounds : Another investigation focused on pyrazole derivatives, revealing that they could inhibit gelatinase activity (MMP-9), which is crucial for cancer metastasis. The findings suggested that these compounds could serve as effective anti-metastatic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
